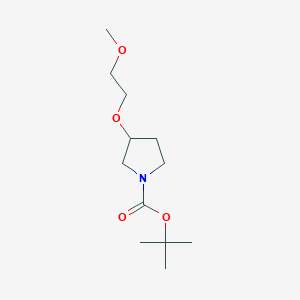

Tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-methoxyethoxy substituent at the 3-position of the pyrrolidine ring. This compound exists in enantiomeric forms, specifically (R)- and (S)-configurations, with MFCD identifiers MFCD08669815 (R-form) and MFCD14635756 (S-form), and purities of 95% . The Boc group enhances solubility in organic solvents and facilitates deprotection under acidic conditions, making it a versatile intermediate in medicinal chemistry and drug discovery. The 2-methoxyethoxy side chain introduces ether-linked flexibility, influencing electronic and steric properties critical for binding in target applications.

Properties

IUPAC Name |

tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(14)13-6-5-10(9-13)16-8-7-15-4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNQURMQHHTXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-methoxyethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity and selectivity. For instance, derivatives of this compound have been investigated for their potential as inhibitors in various biological pathways, particularly in cancer therapy and neurodegenerative diseases .

1.2 Enzyme Inhibition

Research has indicated that the compound can act as a selective inhibitor of certain enzymes, which is crucial for drug design. The presence of the pyrrolidine ring contributes to its ability to bind effectively to enzyme active sites, thereby modulating their activity .

Organic Synthesis

2.1 Synthetic Versatility

The compound is utilized in organic synthesis as a building block for constructing more complex molecules. Its functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . This versatility makes it an essential component in the development of new synthetic methodologies.

2.2 Asymmetric Synthesis

This compound has been employed in asymmetric synthesis processes, where it can facilitate the formation of chiral centers in target molecules. This application is particularly relevant in the production of pharmaceuticals where chirality is a critical factor for efficacy and safety .

Material Science

3.1 Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to participate in polymerization reactions allows for the creation of novel materials with specific properties tailored for applications such as drug delivery systems and biodegradable plastics .

3.2 Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has been studied due to its favorable chemical properties that enhance adhesion and durability. These applications are significant in industries requiring robust materials that can withstand environmental stressors .

Case Studies

4.1 Case Study: Synthesis of Anticancer Agents

A notable study demonstrated the use of this compound as a precursor in the synthesis of a series of anticancer agents. The derivatives synthesized showed promising cytotoxic activity against various cancer cell lines, indicating the compound's potential role in developing new cancer therapies .

4.2 Case Study: Development of Chiral Catalysts

Another research effort focused on utilizing this compound to create chiral catalysts for asymmetric synthesis reactions. The study reported significant improvements in reaction yields and enantioselectivity when using this compound derivatives compared to traditional catalysts .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Key Observations :

- The target compound’s 2-methoxyethoxy group provides moderate polarity compared to bulkier substituents (e.g., 2-ethylhexyloxy in ), enhancing solubility without steric hindrance.

- Halogenated analogs (e.g., compound 35 in ) require multi-step coupling, resulting in lower yields (50%) compared to simpler ethers.

- Sulfonamide derivatives (e.g., IIh in ) involve oxidation steps, increasing synthetic complexity.

Key Observations :

- The 2-methoxyethoxy substituent balances hydrophilicity and lipophilicity, making it suitable for cell-penetrating drug candidates. In contrast, nitro- and spirocyclic derivatives (e.g., ) exhibit higher molecular weights and specialized roles in kinase inhibition or anticancer research.

- The Boc-protected 2-methoxypyrrolidine () demonstrates the impact of substituent position: a 2-methoxy group induces distinct conformational effects compared to 3-substituted analogs.

Commercial Availability and Cost

Key Observations :

- The target compound is commercially available but lacks published pricing data, suggesting niche use. Bromopyridine derivatives () are costlier due to complex synthesis and halogenation steps.

Biological Activity

Tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

IUPAC Name: Tert-butyl (3R)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Molecular Formula: C₁₂H₂₁NO₅

Molecular Weight: 259.3 g/mol

CAS Number: 1427203-52-8

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrrolidine derivatives. The process may include reactions such as:

- Formation of the Pyrrolidine Ring: Utilizing appropriate starting materials to create the pyrrolidine structure.

- Carboxylation: Introducing the carboxylate group through esterification or amidation reactions.

- Methoxyethylation: Attaching the methoxyethoxy group via nucleophilic substitution or similar methods.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which can influence enzyme activity and receptor binding.

Potential Mechanisms:

- Inhibition of Enzymatic Activity: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could modulate receptor activities, potentially affecting signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

-

Anticancer Activity:

- Studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells.

- It has demonstrated cytotoxic effects with IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .

-

Antimicrobial Properties:

- The compound has been evaluated for its antimicrobial activity against several bacterial strains, showing promising results in inhibiting growth at certain concentrations.

-

Neuroprotective Effects:

- Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant apoptosis induction with an IC₅₀ value of approximately 15 µM for MCF-7 cells, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations ranging from 50 to 100 µg/mL, suggesting its potential application in treating bacterial infections .

Data Tables

Q & A

Q. What are the key synthetic routes for tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

Answer: The compound is synthesized via a multi-step process:

Core Structure Formation : Pyrrolidine derivatives are functionalized at the 3-position. A common approach involves nucleophilic substitution or coupling reactions to introduce the 2-methoxyethoxy group.

Boc Protection : The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Key Optimization Factors :

Q. How is the compound characterized analytically, and what techniques validate its purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and the 2-methoxyethoxy chain (δ ~3.4–3.7 ppm for methoxy and ether linkages) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₂H₂₃NO₄: calculated 260.16) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the pyrrolidine ring, and how are they addressed?

Answer:

- Challenge : Competing reactions at the 2- and 4-positions of pyrrolidine due to similar electronic environments.

- Solutions :

- Directing Groups : Temporary protecting groups (e.g., sulfonates) guide substitution to the 3-position .

- Steric Effects : Bulky reagents favor functionalization at less hindered sites (e.g., 3-position over 2- or 5-) .

- Computational Modeling : DFT calculations predict reactive sites to optimize synthetic routes .

Q. How does the Boc group influence the compound’s stability under acidic/basic conditions?

Answer:

- Acidic Conditions : The Boc group is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the pyrrolidine amine. This property is exploited in peptide synthesis .

- Basic Conditions : Stable under mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH), leading to tert-butyl alcohol and carbamate byproducts .

Methodological Note : For long-term storage, keep the compound at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Q. What are the applications of this compound in medicinal chemistry, and how is it integrated into drug discovery?

Answer:

- Intermediate in API Synthesis : Serves as a scaffold for kinase inhibitors or GPCR modulators. For example, analogous pyrrolidine-Boc derivatives are precursors to antiviral agents .

- Protecting Group Strategy : The Boc group enables selective functionalization of other positions (e.g., introducing fluorophores or bioorthogonal handles) .

Case Study : A 2020 study used a similar Boc-protected pyrrolidine to synthesize a PDE4 inhibitor, achieving IC₅₀ = 12 nM .

Q. How are contradictions in spectral data resolved (e.g., unexpected peaks in NMR)?

Answer:

- Isotopic Labeling : ¹⁵N/¹³C-labeled analogs distinguish overlapping signals .

- 2D NMR Techniques : COSY and HSQC identify coupling patterns and confirm connectivity .

- Comparative Analysis : Cross-check with databases (e.g., PubChem) or synthesized standards .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves (nitrile), safety goggles, and lab coats are mandatory. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity : Limited data available; treat as a potential irritant (LD₅₀ estimated >500 mg/kg in rodents) .

Data Contradictions and Validation

Q. How do discrepancies in reported yields or reactivity arise, and how are they mitigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.